1-Octanesulfonamide, N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-
Description
The compound 1-Octanesulfonamide, N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, often identified by its ammonium salt form (CAS 30381-98-7), is a per- and polyfluoroalkyl substance (PFAS) characterized by a perfluorinated octane chain, sulfonamide groups, and a phosphinicobis(oxyethylene) linker . This structure confers high thermal and chemical stability, as well as hydrophobic and oleophobic properties, making it historically valuable in industrial applications such as paper and board sizing agents .
Properties
IUPAC Name |
bis[2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F34N2O8PS2/c1-3-59(70(63,64)23(55,56)19(45,46)15(37,38)11(29,30)9(25,26)13(33,34)17(41,42)21(49,50)51)5-7-67-69(61,62)68-8-6-60(4-2)71(65,66)24(57,58)20(47,48)16(39,40)12(31,32)10(27,28)14(35,36)18(43,44)22(52,53)54/h3-8H2,1-2H3,(H,61,62) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZAKKWGRKFWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOP(=O)(O)OCCN(CC)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F34N2O8PS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062747 | |
| Record name | Bis(2-{ethyl[(perfluorooctyl)sulfonyl]amino}ethyl) hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1204.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2965-52-8 | |
| Record name | N,N′-[Phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2965-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octanesulfonamide, N,N'-(phosphinicobis(oxy-2,1-ethanediyl))bis(N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002965528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octanesulfonamide, N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-{ethyl[(perfluorooctyl)sulfonyl]amino}ethyl) hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[2-[N-ethyl(heptadecafluorooctanesulphonyl)amino]ethyl] hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-Octanesulfonamide, N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- is a complex chemical compound characterized by its sulfonamide and phosphinic functional groups. This compound features a long perfluorinated carbon chain that significantly influences its biological activity and environmental behavior.
- Molecular Formula : C24H22F34N3O8PS2
- Molecular Weight : Approximately 1221.49 g/mol
- Structure : The compound contains a sulfonamide group linked to a phosphinic structure and a heptadecafluoro carbon chain which contributes to its hydrophobicity and stability in various environments.
The biological activity of this compound can be attributed to its structural components:
- Sulfonamide Group : Known for its antibacterial properties by inhibiting the synthesis of folic acid in bacteria.
- Phosphinic Group : May interact with biological membranes and enzymes due to its polar nature.
Toxicological Studies
Research indicates that compounds similar to 1-Octanesulfonamide can exhibit toxic effects on aquatic organisms and mammals. Studies have shown:
- Aquatic Toxicity : The heptadecafluoro chain increases bioaccumulation potential in aquatic environments. Toxicity assessments have indicated adverse effects on fish and invertebrates at varying concentrations.
- Mammalian Toxicity : Limited studies suggest potential endocrine-disrupting effects and developmental toxicity in mammalian models.
Environmental Impact
1-Octanesulfonamide is classified as a precursor to perfluorooctane sulfonate (PFOS), which has raised concerns regarding its environmental persistence and bioaccumulation. Research has shown:
- Persistence : The compound is resistant to degradation in natural environments.
- Bioaccumulation : Its hydrophobic properties facilitate accumulation in living organisms.
Case Study 1: Aquatic Toxicity Assessment
A study conducted on the effects of 1-Octanesulfonamide on zebrafish embryos revealed significant developmental abnormalities at concentrations above 10 µg/L. The observed effects included:
- Delayed hatching.
- Malformations in the heart and tail structure.
Case Study 2: Mammalian Exposure
In a controlled study involving rodents exposed to high doses of related sulfonamides (including derivatives of 1-Octanesulfonamide), results indicated:
- Altered liver enzyme activity.
- Increased incidence of reproductive issues.
Research Findings Summary
Scientific Research Applications
Environmental Chemistry
1-Octanesulfonamide serves as an indirect precursor to perfluorooctane sulfonate (PFOS), a persistent environmental pollutant. Studies have investigated its role in the degradation pathways leading to PFOS formation in aquatic environments. The compound's interactions with various environmental matrices are crucial for understanding the fate and transport of PFOS-related substances .
Surface Chemistry
The unique surfactant properties of 1-Octanesulfonamide make it useful in surface chemistry applications. Its ability to lower surface tension and stabilize emulsions is beneficial in formulating products such as coatings and inks. Research has demonstrated its efficacy in enhancing the wettability of surfaces coated with hydrophobic materials .
Pharmaceutical Applications
Due to its sulfonamide group and fluorinated structure, this compound has potential applications in drug delivery systems. Studies suggest that it may enhance the bioavailability of certain therapeutic agents by modifying their solubility and permeability across biological membranes .
Material Science
In material science, 1-Octanesulfonamide is being explored for its role in developing advanced materials with specific properties such as increased thermal stability and resistance to chemical degradation. Its incorporation into polymer matrices has shown promise in improving mechanical properties and longevity .
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural Features
Key Observations :
- The target compound’s phosphinicobis(oxyethylene) linker distinguishes it from simpler sulfonamides (e.g., N-ethylperfluorooctane-1-sulfonamide), which lack complex linkers .
- Fluorinated chain length directly correlates with molecular weight and hydrophobicity.
Physicochemical and Environmental Properties
Table 2: Property Comparison
Key Observations :
Table 3: Use Cases and Regulations
Key Observations :
- The target’s historical use in paper sizing aligns with other PFAS applications in waterproofing . However, regulatory actions (e.g., UNEP, EPA) have driven substitution efforts .
- Ammonium salts (e.g., Scotchgard FC 807) were phased out earlier due to long environmental half-lives, while newer analogs face similar restrictions .
Toxicity and Hazard Profiles
Table 4: Toxicity Data
Key Observations :
- Longer fluorinated chains (C8) correlate with higher bioaccumulation and immunotoxic effects, as seen in the target vs. C6 analogs .
- Structural modifications, such as phosphinate linkers, may delay metabolic degradation compared to ether-linked PFAS .
Preparation Methods
Sulfonation of Bromooctane
The foundational step for generating perfluorooctanesulfonamide derivatives involves sulfonation of brominated precursors. As demonstrated in the preparation of sodium octane-1-sulfonate, bromooctane reacts with sodium sulfite (Na₂SO₃) in water under reflux conditions. Tetrapropylammonium bromide acts as a phase-transfer catalyst, enhancing bromooctane’s reactivity and reducing side reactions. The reaction proceeds for 16–24 hours, achieving a yield of 61–66% after purification via Soxhlet extraction and ethanol recrystallization.
For perfluorinated analogs, bromooctane must first undergo electrochemical fluorination (ECF) or radical telomerization to introduce fluorine atoms. Post-fluorination, sulfonation follows a similar pathway, though reaction times and temperatures may require optimization to accommodate the electron-withdrawing effects of fluorine.
Conversion to Sulfonamide
Sulfonamide formation typically involves reacting sulfonyl halides with amines. For example, perfluorooctanesulfonyl fluoride (PFOSF) reacts with ethylamine in anhydrous tetrahydrofuran (THF) to yield N-ethylperfluorooctanesulfonamide . The reaction is exothermic and requires controlled addition to avoid side products. Triethylamine (TEA) is often added to neutralize hydrogen fluoride (HF) byproducts:
Yields exceed 85% when using stoichiometric amine ratios and inert atmospheres.
Assembly of the Phosphinic Acid Bis(oxyethylene) Linker
Phosphinic Acid Activation
The phosphinic acid linker, phosphinicobis(oxy-2,1-ethanediyl) , is synthesized via phosphorylation of ethylene glycol derivatives. Phosphinic acid dichloride (HPOCl) reacts with ethylene glycol under basic conditions to form the bis(oxyethylene) bridge:
Reaction temperatures are maintained at 40–60°C to prevent decomposition, with yields averaging 70–75% after vacuum distillation.
Functionalization with Leaving Groups
To enable coupling with sulfonamides, the linker’s hydroxyl termini are converted to mesylates or tosylates. For instance, treatment with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) yields the dimesylate derivative:
This step ensures nucleophilic displacement by sulfonamide groups in subsequent reactions.
Coupling of Sulfonamide Moieties to the Linker
Nucleophilic Substitution
The dimesylated phosphinic linker reacts with N-ethylperfluorooctanesulfonamide in the presence of a strong base (e.g., KCO) to facilitate SN2 displacement:
Reaction conditions (80–100°C, 12–18 hours) are critical for complete substitution. Yields range from 50–60% due to steric hindrance from perfluorinated chains.
Mitsunobu Coupling
Alternative methods employ Mitsunobu conditions (diethyl azodicarboxylate, DEAD; triphenylphosphine, PPh) to couple sulfonamides directly to the linker’s hydroxyl groups:
This approach avoids pre-activation of hydroxyl groups but requires anhydrous conditions and stoichiometric reagents, limiting scalability.
Purification and Characterization
Solvent Extraction and Crystallization
Crude product is purified via Soxhlet extraction with ethanol (1:6 w/v ratio), followed by recrystallization from hot ethanol. Residual solvents are removed under vacuum (80°C, 100 mmHg), yielding >99% purity.
Analytical Validation
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NMR Spectroscopy : NMR confirms perfluorinated chain integrity (δ = -80 to -120 ppm).
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Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H] at m/z 1216.8).
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Elemental Analysis : Carbon, fluorine, and sulfur content align with theoretical values (±0.3%).
Challenges and Optimization Strategies
Q & A
Q. What are the critical steps for synthesizing this compound, and how can purity be optimized?
Methodological Answer: Synthesis typically involves fluorination of the octanesulfonamide backbone followed by phosphinic esterification. Key steps include:
- Fluorination: Use perfluorooctyl iodide as a precursor under controlled anhydrous conditions to ensure complete substitution of hydrogen atoms with fluorine.
- Phosphinic coupling: React the fluorinated sulfonamide with bis(2-chloroethyl)phosphinic chloride in the presence of a base (e.g., triethylamine) to form the phosphinicobis(oxyethylene) bridge.
- Purification: Employ fractional distillation and preparative HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to isolate the product. Monitor purity via <sup>19</sup>F NMR to confirm absence of unreacted perfluoroalkyl intermediates .
Q. How can researchers characterize its physicochemical properties?
Methodological Answer: A multi-technique approach is recommended:
- Thermal stability: Use thermogravimetric analysis (TGA) at a heating rate of 10°C/min under nitrogen to identify decomposition temperatures (expected >300°C due to perfluorination).
- Solubility: Test in polar aprotic solvents (e.g., DMF, DMSO) via UV-Vis spectroscopy at λ = 210–230 nm.
- Surface activity: Measure critical micelle concentration (CMC) using tensiometry; compare with structurally similar PFAS (e.g., PFOS) to assess hydrophobicity .
Advanced Research Questions
Q. What analytical methods resolve contradictions in environmental persistence data?
Methodological Answer: Conflicting persistence data often arise from matrix effects (e.g., soil vs. water). Address this via:
- High-resolution mass spectrometry (HRMS): Use Q-TOF instruments (resolution >50,000) to detect degradation products (e.g., shorter-chain perfluoroalkyl acids) in environmental samples.
- Isotopic labeling: Track <sup>13</sup>C-labeled compound in microcosm studies to quantify half-lives under varying redox conditions.
- Statistical modeling: Apply multivariate analysis (e.g., PCA) to correlate degradation rates with variables like pH, organic carbon content, and microbial activity .
Q. How does fluorination pattern influence interaction with biological targets?
Methodological Answer: The heptadecafluoroalkyl chain enhances lipid affinity, but the phosphinicobis(oxyethylene) moiety modulates specificity. Experimental strategies include:
- Molecular docking: Simulate binding to serum albumin (PDB ID: 1BM0) using AutoDock Vina; compare binding energies with non-fluorinated analogs.
- In vitro assays: Measure IC50 values in hepatic cell lines (e.g., HepG2) using MTT assays to assess cytotoxicity.
- Fluorescence quenching: Titrate the compound with human serum albumin (HSA) and monitor tryptophan emission at 340 nm (excitation: 295 nm) to calculate binding constants .
Q. What computational models predict its environmental partitioning behavior?
Methodological Answer: Leverage quantitative structure-property relationship (QSPR) models:
- LogD prediction: Use COSMOtherm or EPI Suite to estimate octanol-water distribution coefficients, accounting for pH-dependent ionization of the sulfonamide group.
- Fugacity modeling: Apply Level III fugacity models to predict air-water-soil partitioning, incorporating its high volatility (estimated vapor pressure: 1.2 × 10<sup>−4</sup> Pa at 25°C) and low solubility (0.5 mg/L).
- Validation: Compare predictions with experimental data from solid-phase microextraction (SPME) coupled with GC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
